molecular formula C13H25N3O2 B12929743 tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate

tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B12929743
M. Wt: 255.36 g/mol
InChI Key: XRCJMCXJDZUTJN-UHFFFAOYSA-N
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Description

tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound featuring a bicyclic structure with three nitrogen atoms and a tert-butyl carbamate protective group. This scaffold is pivotal in medicinal chemistry due to its conformational rigidity, which enhances binding affinity and metabolic stability. It serves as a key intermediate in synthesizing METTL3 inhibitors, a class of enzymes implicated in RNA methylation and cancer progression . The tert-butyl group improves solubility and facilitates selective deprotection during synthesis, enabling modular derivatization at the 4- and 9-positions .

Properties

Molecular Formula

C13H25N3O2

Molecular Weight

255.36 g/mol

IUPAC Name

tert-butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C13H25N3O2/c1-12(2,3)18-11(17)16-8-4-13(5-9-16)10-14-6-7-15-13/h14-15H,4-10H2,1-3H3

InChI Key

XRCJMCXJDZUTJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a triaza compound with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are often used to control reaction conditions precisely. The purification process may involve crystallization, distillation, or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug development .

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit antimicrobial, antiviral, or anticancer properties, although further research is needed to confirm these effects .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of tert-butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate vary in heteroatom composition, substituents, and functional groups. Below is a systematic comparison:

Heteroatom Composition

Compound Name Heteroatoms Key Features Reference
tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate 2 N atoms Reduced nitrogen content; used in peptide mimetics and receptor modulation
tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate 2 N, 1 O Oxygen inclusion alters polarity; enhances hydrogen bonding potential
This compound 3 N atoms Increased basicity; superior METTL3 inhibition due to nitrogen-rich core

Substituent Effects

Compound Name Substituents Synthesis Yield Biological Activity (IC₅₀) Key Findings
Compound 9 (BnNH₂-substituted) Benzylamino pyrimidine at position 9 5% 15 nM (METTL3) High selectivity but low cell permeability
Compound 10 (MeNH₂-substituted) Methylamino pyrimidine at position 9 3% 20 nM (METTL3) Improved solubility; moderate metabolic stability
Compound 20 (Fluorinated phenyl) 3-Fluoro phenyl at position 4 58% 8 nM (METTL3) Fluorine enhances binding via H-bonding with Pro397
tert-Butyl 1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate Methyl at position 1 54% N/A Methylation reduces steric hindrance for derivatization

Functional Group Modifications

  • Carboxylate vs. Ketone :

    • tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate (CAS 1445951-40-5) contains a ketone group at position 2, which may reduce basicity but increase hydrogen-bond acceptor capacity .
    • The parent carboxylate derivative lacks this ketone, offering greater synthetic flexibility for downstream modifications .
  • Boc Deprotection :

    • Removal of the tert-butyl group in intermediates like 36 (HCl deprotection) yields primary amines, critical for further functionalization .

Physicochemical Data

Property This compound tert-Butyl 1,9-Diazaspiro[5.5]undecane-9-carboxylate
Molecular Weight 269.34 g/mol 254.37 g/mol
Solubility Moderate in DCM/MeOH High in polar aprotic solvents
Stability Stable under inert conditions Prone to hydrolysis without Boc protection
LogP ~2.1 (predicted) ~1.8 (predicted)

Biological Activity

Tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of methyltransferases. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : Tert-Butyl 2-Oxo-1,4,9-Triazaspiro[5.5]Undecane-9-Carboxylate
  • CAS Number : 1445951-40-5
  • Molecular Formula : C13H23N3O3
  • Molecular Weight : 269.34 g/mol

Research indicates that derivatives of tert-butyl 1,4,9-triazaspiro[5.5]undecane exhibit potent inhibition against the METTL3 enzyme, a key player in RNA methylation processes. The binding interactions involve hydrogen bonds and π-stacking with specific amino acids in the METTL3 active site, enhancing the compound's inhibitory potency.

Key Findings:

  • The compound has shown an IC50 value as low as 0.005 μM against METTL3 in TR-FRET assays, indicating high potency .
  • Structural studies reveal that the compound engages in multiple interactions within the METTL3 binding pocket, contributing to its selectivity and efficacy .

Biological Activity

The biological activity of tert-butyl 1,4,9-triazaspiro[5.5]undecane can be summarized as follows:

Activity Description Reference
METTL3 Inhibition Potent inhibitor with nanomolar IC50 values
Cell Permeability High permeability (12 × 10−6 cm·s−1)
Metabolic Stability Moderate stability with half-lives lower than 12 min

Case Studies

  • Inhibitory Potency Against METTL3 :
    • A study focused on optimizing triazaspiro compounds led to the identification of derivatives with enhanced potency and selectivity for METTL3. The best-performing compound demonstrated a significant increase in binding affinity through structural modifications .
  • ADME Properties :
    • The absorption, distribution, metabolism, and excretion (ADME) properties were assessed for various derivatives. While some compounds exhibited excellent potency, they faced challenges regarding metabolic stability and enzymatic degradation .
  • Therapeutic Implications :
    • The inhibition of METTL3 has therapeutic potential in treating cancers where RNA methylation plays a crucial role in tumorigenesis. Further investigations are ongoing to explore these implications in clinical settings .

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